molecular formula C15H13BrClNO3 B15042979 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Cat. No.: B15042979
M. Wt: 370.62 g/mol
InChI Key: AZLGTFSCBZKZJR-UHFFFAOYSA-N
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Description

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H13BrClNO3 It is a derivative of benzamide, featuring bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves the bromination of a precursor compound, followed by amide formation. One common method involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce quinones.

Scientific Research Applications

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms may facilitate binding to these targets, while the methoxy groups can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2,5-dimethoxyphenyl)benzamide
  • 4-bromo-2,5-dimethoxyphenethylamine
  • N-(4-bromo-phenyl)-2-chloro-benzamide

Uniqueness

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H13BrClNO3

Molecular Weight

370.62 g/mol

IUPAC Name

2-bromo-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H13BrClNO3/c1-20-13-8-12(14(21-2)7-11(13)17)18-15(19)9-5-3-4-6-10(9)16/h3-8H,1-2H3,(H,18,19)

InChI Key

AZLGTFSCBZKZJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Br)OC)Cl

Origin of Product

United States

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